![molecular formula C22H23F3N2O5 B514743 ETHYL 2-[(4-ACETYLPHENYL)AMINO]-2-[(2-ETHOXYPHENYL)FORMAMIDO]-3,3,3-TRIFLUOROPROPANOATE](/img/structure/B514743.png)
ETHYL 2-[(4-ACETYLPHENYL)AMINO]-2-[(2-ETHOXYPHENYL)FORMAMIDO]-3,3,3-TRIFLUOROPROPANOATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 2-[(4-ACETYLPHENYL)AMINO]-2-[(2-ETHOXYPHENYL)FORMAMIDO]-3,3,3-TRIFLUOROPROPANOATE is a complex organic compound that features multiple functional groups, including anilino, ethoxybenzoyl, and trifluoropropanoate moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(4-ACETYLPHENYL)AMINO]-2-[(2-ETHOXYPHENYL)FORMAMIDO]-3,3,3-TRIFLUOROPROPANOATE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-acetylaniline and 2-ethoxybenzoic acid. These intermediates are then subjected to condensation reactions, esterification, and amide formation under controlled conditions to yield the final product. Common reagents used in these reactions include acetic anhydride, ethyl chloroformate, and trifluoroacetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
ETHYL 2-[(4-ACETYLPHENYL)AMINO]-2-[(2-ETHOXYPHENYL)FORMAMIDO]-3,3,3-TRIFLUOROPROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but they often involve specific solvents, temperatures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or chemical processes.
作用机制
The mechanism of action of ETHYL 2-[(4-ACETYLPHENYL)AMINO]-2-[(2-ETHOXYPHENYL)FORMAMIDO]-3,3,3-TRIFLUOROPROPANOATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its biological effects. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various physiological responses.
相似化合物的比较
Similar Compounds
Similar compounds to ETHYL 2-[(4-ACETYLPHENYL)AMINO]-2-[(2-ETHOXYPHENYL)FORMAMIDO]-3,3,3-TRIFLUOROPROPANOATE include other trifluoropropanoate derivatives and compounds with anilino or ethoxybenzoyl groups.
Uniqueness
What sets this compound apart is its combination of functional groups, which may confer unique chemical and biological properties. Its trifluoropropanoate moiety, in particular, can enhance its stability and reactivity compared to other similar compounds.
属性
分子式 |
C22H23F3N2O5 |
|---|---|
分子量 |
452.4g/mol |
IUPAC 名称 |
ethyl 2-(4-acetylanilino)-2-[(2-ethoxybenzoyl)amino]-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C22H23F3N2O5/c1-4-31-18-9-7-6-8-17(18)19(29)27-21(22(23,24)25,20(30)32-5-2)26-16-12-10-15(11-13-16)14(3)28/h6-13,26H,4-5H2,1-3H3,(H,27,29) |
InChI 键 |
GDKCEFKYECQZFT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC(C(=O)OCC)(C(F)(F)F)NC2=CC=C(C=C2)C(=O)C |
规范 SMILES |
CCOC1=CC=CC=C1C(=O)NC(C(=O)OCC)(C(F)(F)F)NC2=CC=C(C=C2)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-hydroxyphenyl)-2-[2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-2-oxoacetamide](/img/structure/B514665.png)
![5-Benzylsulfanylmethyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B514668.png)
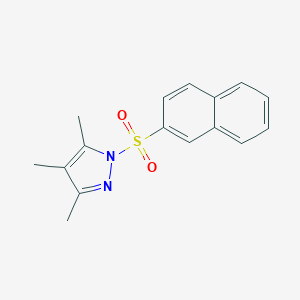
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B514684.png)
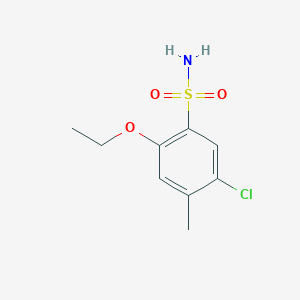
![1-(2,5-Dichlorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B514691.png)
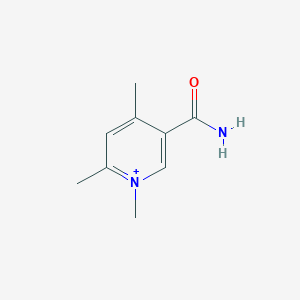
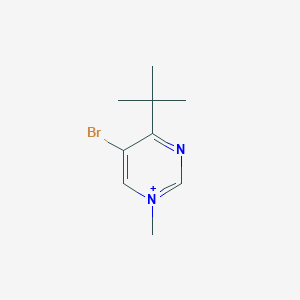
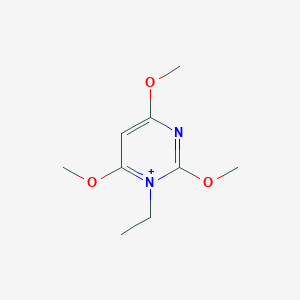
![2-[4-(3,3-Diphenyl-2-propenyl)-1-piperazinyl]pyrimidine](/img/structure/B514722.png)
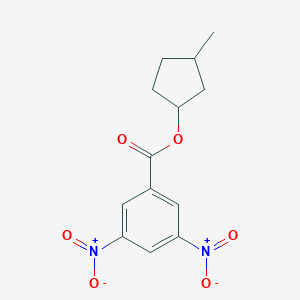
![Bis[bis(2-chlorophenyl)methyl] ether](/img/structure/B514724.png)
![(4Z)-4-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2-BROMOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B514726.png)
![ethyl 2-({[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B514727.png)
